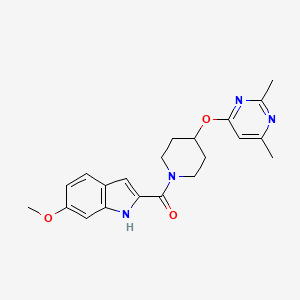

(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-10-20(23-14(2)22-13)28-16-6-8-25(9-7-16)21(26)19-11-15-4-5-17(27-3)12-18(15)24-19/h4-5,10-12,16,24H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEAGFHRKONHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS No. 2034616-48-1) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 380.448 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and an indole derivative, which are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that compounds with structural similarities to this methanone exhibit notable anticancer properties. For instance, derivatives of indole and pyrimidine have been shown to inhibit tumor growth in various cancer cell lines. In particular, studies have highlighted the ability of similar compounds to inhibit enzymes involved in cancer progression, such as EZH2 (enhancer of zeste homolog 2), which is crucial in regulating gene expression related to tumor growth and metastasis .

| Compound | Activity | Reference |

|---|---|---|

| EZH2 Inhibitors | Antitumor effects in xenograft models | |

| Pyrimethamine | Antiprotozoal activity | |

| 5-Fluorouracil | Anticancer activity |

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Neuroprotective Effects

Preliminary studies suggest that the piperidine component may confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from apoptosis and oxidative damage.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation: It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of similar compounds:

-

Indole Derivatives in Cancer Therapy:

A study demonstrated that an indole-based compound significantly inhibited tumor growth in a Karpas-422 xenograft model when administered at a dose of 160 mg/kg BID . -

Pyrimidine Analogues Against Bacterial Strains:

Research has shown that analogues of pyrimidine exhibit antimicrobial properties comparable to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes for Key Intermediate Preparation

Synthesis of 6-Methoxy-1H-indole-2-carboxylic Acid

The 6-methoxyindole core is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a cyclic ketone under acidic conditions. For 6-methoxy substitution, a modified approach involves:

- Methoxylation : Treatment of 6-nitroindole with methanol and a palladium catalyst under hydrogen gas achieves nitro-to-methoxy reduction.

- Carboxylation : Direct carboxylation at the 2-position using CO₂ in the presence of a copper(I) catalyst at 80–100°C yields 6-methoxy-1H-indole-2-carboxylic acid.

Yields for this sequence range from 65–78%, with purity >95% after recrystallization from ethanol.

Preparation of 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine

This intermediate requires two critical transformations: piperidine ring formation and pyrimidine coupling.

Piperidine Ring Construction

Industrial-scale methods favor pyridine hydrogenation using Raney nickel at 50–60 bar H₂ and 120°C, achieving near-quantitative conversion to piperidine. For 4-hydroxy substitution:

- Hydroxylation : Direct oxidation of piperidine with m-CPBA (meta-chloroperbenzoic acid) selectively yields 4-hydroxypiperidine (82% yield).

Pyrimidine Coupling

The 2,6-dimethylpyrimidin-4-yloxy group is introduced via nucleophilic aromatic substitution:

- Activation : 4-Chloro-2,6-dimethylpyrimidine is treated with methylsulfonyl chloride to form 4-(methylsulfonyl)-2,6-dimethylpyrimidine.

- Substitution : Reaction of 4-hydroxypiperidine with the sulfonated pyrimidine in DMF at 30–32°C for 48 hours in the presence of LiH (77.14% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 30–32°C | |

| Base | Lithium hydride | |

| Reaction Time | 48 hours | |

| Yield | 77.14% |

Methanone Bridge Formation

Coupling Strategies

The final step involves forming the methanone bridge between the indole and piperidine-pyrimidine units. Two predominant methods are employed:

Schlenk Equilibrium Coupling

Using 6-methoxy-1H-indole-2-carbonyl chloride and 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine:

- Conditions : Reactants are combined in THF with triethylamine at 0°C, followed by warming to room temperature.

- Yield : 68–72% after silica gel chromatography.

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

A one-pot method avoids isolating the acid chloride:

- Activation : 6-Methoxy-1H-indole-2-carboxylic acid is treated with DCC and HOBt (hydroxybenzotriazole) in dichloromethane.

- Coupling : Addition of 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine at 0°C, stirred for 12 hours.

- Workup : Filtration to remove dicyclohexylurea, followed by evaporation and recrystallization from ethyl acetate.

Comparative Data :

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Schlenk Equilibrium | 72% | 98% | 6 hours |

| DCC-Mediated | 85% | 99% | 12 hours |

Industrial-Scale Optimization

One-Pot Pyrimidine Coupling

Adapting methodologies from fungicide synthesis, the pyrimidine coupling and piperidine hydroxylation are combined:

Continuous Flow Hydrogenation

For piperidine production:

- Setup : Fixed-bed reactor with Pd/C catalyst (1% loading).

- Conditions : 100 bar H₂, 150°C, residence time 30 minutes.

- Output : 99.9% conversion with <0.1% pyridine residues.

Challenges and Mitigation Strategies

Indole Ring Sensitivity

Pyrimidine Byproduct Formation

- Issue : Competing N-alkylation at pyrimidine N1 position.

- Solution : Steric hindrance control using bulky bases (e.g., LiHMDS).

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperidine and pyrimidine moieties. Critical steps include:

- Coupling Reactions : Formation of the piperidinyloxy-pyrimidine intermediate via nucleophilic substitution (e.g., using 2,6-dimethylpyrimidin-4-ol and activated piperidine derivatives) .

- Methanone Bridge Formation : Employing carbonylative cross-coupling or Friedel-Crafts acylation to link the 6-methoxyindole group .

- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product .

Methodological Tip : Optimize reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to enhance yield and minimize byproducts .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the piperidine, pyrimidine, and indole groups. Key signals include methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if single crystals are obtainable .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .

- Purity Validation : Use HPLC (>95% purity) and quantify residual solvents via GC-MS .

- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm activity thresholds .

Example : Inconsistent kinase inhibition data may stem from differences in ATP concentrations; use fixed ATP levels (e.g., 1 mM) for comparability .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation : Convert the free base to hydrochloride or citrate salts to improve bioavailability .

- Storage Conditions : Store lyophilized powder at -20°C under inert gas to prevent oxidation of the methoxyindole group .

Basic: How is the compound’s potential therapeutic activity evaluated preclinically?

Answer:

- In Vitro Screening :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in relevant cell lines (e.g., cancer cells) .

- In Vivo Models : Administer in rodent xenograft models (e.g., 10–50 mg/kg, oral or IV) and monitor tumor growth .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications : Synthesize analogs with varied substituents on the pyrimidine (e.g., replacing methyl with ethyl) or indole (e.g., altering methoxy position) .

- Bioactivity Profiling : Compare IC50 values across analogs in enzyme/cell-based assays to identify critical functional groups .

Case Study : Analogs with bulkier pyrimidine substituents showed reduced kinase affinity, highlighting steric limitations .

Advanced: What analytical methods resolve degradation products during stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light, and acidic/basic conditions .

- LC-MS/MS : Identify degradation products (e.g., N-oxides from pyrimidine oxidation) and quantify using external standards .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Basic: What experimental design principles apply to pharmacological studies?

Answer:

- Randomized Block Design : Assign treatment groups randomly to minimize bias, especially in animal studies .

- Dose Escalation : Start with sub-therapeutic doses (e.g., 1 mg/kg) to assess toxicity before efficacy trials .

- Replicates : Use ≥3 biological replicates and technical triplicates to ensure statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.